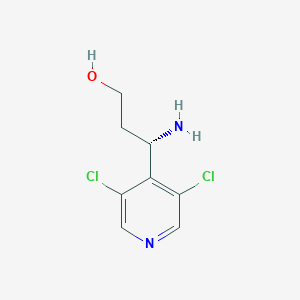
(3S)-3-Amino-3-(3,5-dichloro(4-pyridyl))propan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-Amino-3-(3,5-dichloro(4-pyridyl))propan-1-OL is a chiral compound with significant potential in various scientific fields. This compound features an amino group, a hydroxyl group, and a dichloropyridyl moiety, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-(3,5-dichloro(4-pyridyl))propan-1-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,5-dichloropyridine.
Formation of Intermediate: The pyridine ring is functionalized to introduce the propan-1-OL moiety.
Chiral Resolution: The resulting racemic mixture is resolved to obtain the (3S)-enantiomer.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated chiral resolution can be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-Amino-3-(3,5-dichloro(4-pyridyl))propan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The dichloropyridyl moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions include ketones, aldehydes, secondary amines, tertiary amines, and substituted pyridines.
Scientific Research Applications
Chemistry
In chemistry, (3S)-3-Amino-3-(3,5-dichloro(4-pyridyl))propan-1-OL is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable for asymmetric synthesis.
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. It can be used to investigate the interactions between small molecules and biological targets.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound can be used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique structure allows for the development of novel products with enhanced properties.
Mechanism of Action
The mechanism of action of (3S)-3-Amino-3-(3,5-dichloro(4-pyridyl))propan-1-OL involves its interaction with specific molecular targets. The amino and hydroxyl groups enable the compound to form hydrogen bonds with receptors or enzymes, modulating their activity. The dichloropyridyl moiety enhances the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (3S)-3-Amino-3-(3,5-dichloropyridin-4-yl)propan-1-OL
- (3S)-3-Amino-3-(3,5-dichloropyridin-2-yl)propan-1-OL
- (3S)-3-Amino-3-(3,5-dichloropyridin-6-yl)propan-1-OL
Uniqueness
(3S)-3-Amino-3-(3,5-dichloro(4-pyridyl))propan-1-OL stands out due to its specific substitution pattern on the pyridine ring, which influences its chemical reactivity and biological activity. The presence of both amino and hydroxyl groups further enhances its versatility in various applications.
Properties
Molecular Formula |
C8H10Cl2N2O |
|---|---|
Molecular Weight |
221.08 g/mol |
IUPAC Name |
(3S)-3-amino-3-(3,5-dichloropyridin-4-yl)propan-1-ol |
InChI |
InChI=1S/C8H10Cl2N2O/c9-5-3-12-4-6(10)8(5)7(11)1-2-13/h3-4,7,13H,1-2,11H2/t7-/m0/s1 |
InChI Key |
LKLIEWJYKIWFQV-ZETCQYMHSA-N |
Isomeric SMILES |
C1=C(C(=C(C=N1)Cl)[C@H](CCO)N)Cl |
Canonical SMILES |
C1=C(C(=C(C=N1)Cl)C(CCO)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(3-Methylphenyl)oxiran-2-yl]methanol](/img/structure/B13297167.png)

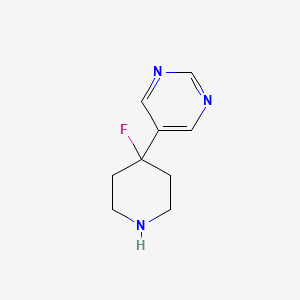


![N-{bicyclo[2.2.1]hept-5-en-2-ylmethyl}pyridin-3-amine](/img/structure/B13297196.png)
![3-Methyl-N-[2-(pyridin-2-yl)ethyl]cyclopentan-1-amine](/img/structure/B13297201.png)

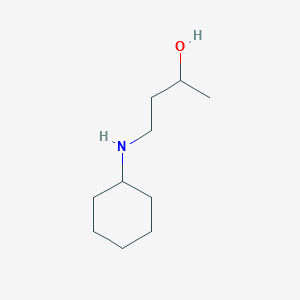
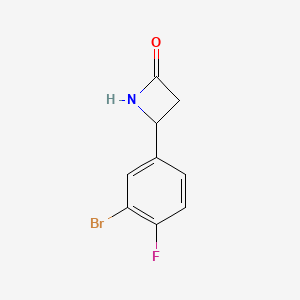

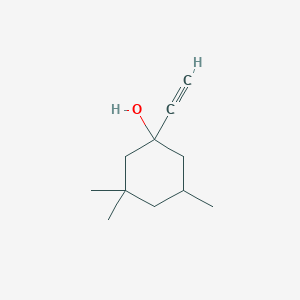

![4-[3-(Propylamino)butyl]phenol](/img/structure/B13297236.png)
